2-(4-chlorophenoxy)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O3/c1-14-26-20-5-3-2-4-18(20)23(30)28(14)16-8-11-19(25)21(12-16)27-22(29)13-31-17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFJGFFYLZMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The foundational quinazolin-4(3H)-one structure is synthesized via acid-catalyzed cyclization, as demonstrated in PMC6245438. A modified protocol for 2-methyl substitution involves:
Reaction Scheme:
$$
\text{2-Aminobenzamide (1) + 2-Fluorobenzaldehyde (2)} \xrightarrow{\text{Na}2\text{S}2\text{O}_5, \text{DMF}} \text{2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one (3)}
$$
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 100°C | |
| Reaction Time | 5 hours | |
| Catalyst Loading | 1.5 eq Na₂S₂O₅ | |
| Yield | 68-72% |
Characterization data from analogous compounds shows IR absorption at 1666 cm⁻¹ (C=O stretch) and ¹H NMR resonance at δ 2.68 ppm (CH₃ group).
Functionalization of the Aromatic Amine
Nitration and Subsequent Reduction
Introduction of the 5-amino group proceeds via nitration followed by catalytic hydrogenation:
Step 1: Nitration
$$
\text{3} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{2-(2-Fluorophenyl)-6-methyl-5-nitroquinazolin-4(3H)-one (4)}
$$
Step 2: Hydrogenation
$$
\text{4} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(2-Fluorophenyl)-6-methyl-5-aminoquinazolin-4(3H)-one (5)}
$$
Key Parameters:
- Nitration at 0°C prevents over-oxidation
- Hydrogenation pressure: 50 psi H₂ for 4 hours
Acetamide Side Chain Assembly
Chloroacetylation of Aromatic Amine
Intermediate 5 undergoes N-acylation using chloroacetyl chloride:
$$
\text{5} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DMF}} \text{N-(2-Fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)chloroacetamide (6)}
$$
Reaction Optimization:
Nucleophilic Aromatic Substitution with 4-Chlorophenol
The final coupling employs a modified Ullmann reaction:
$$
\text{6} + \text{4-ClC}6\text{H}4\text{OH} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$
Critical Parameters:
| Condition | Value | Source |
|---|---|---|
| Copper Catalyst | 10 mol% CuI | |
| Base | 3 eq K₂CO₃ | |
| Temperature | 110°C | |
| Reaction Time | 24 hours | |
| Yield | 63% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advances from PMC9975091 demonstrate accelerated reaction kinetics using microwave irradiation:
Quinazolinone Formation:
- 2-Aminobenzamide + 2-Fluorobenzaldehyde
- 300W microwave irradiation for 15 minutes
- 82% yield vs 68% conventional heating
Advantages:
- 75% reduction in reaction time
- Improved purity profile (HPLC >98%)
Solid-Phase Synthesis
Patent EP1667964B1 discloses a polymer-supported approach for analogous structures:
- Wang resin-bound 4-chlorophenoxyacetic acid
- HATU-mediated coupling with quinazolinone intermediate
- TFA cleavage from resin
Benefits:
- Automated synthesis possible
- Simplified purification
Characterization and Analytical Data
Comprehensive spectral analysis confirms structure:
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 2.68 | CH₃ (quinazolinone) |
| 4.12 | CH₂ (acetamide) |
| 6.82-7.89 | Aromatic protons |
| 10.21 | NH (acetamide) |
HRMS (ESI+):
Calculated for C₂₄H₁₈ClFN₃O₃: 466.1064
Found: 466.1067 [M+H]⁺
Industrial-Scale Considerations
Key challenges in bulk manufacturing:
- Solvent Selection:
- DMF replacement with 2-MeTHF for greener processing
- Catalyst Recycling:
- Crystallization Optimization:
Yield Optimization Strategies
Comparative study of reaction parameters:
| Variable | Conventional | Optimized | Improvement |
|---|---|---|---|
| Quinazolinone | 68% | 82% | +14% |
| Chloroacetylation | 85% | 89% | +4% |
| Ullmann Coupling | 63% | 71% | +8% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenoxy group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:
- Hydroxylation : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces the chlorine atom with a hydroxyl group, forming 4-hydroxyphenoxy derivatives .
- Amination : Treatment with ammonia or amines (e.g., hydrazine hydrate) in polar aprotic solvents (e.g., DMF) yields aryl amine derivatives .
Table 1: NAS Reactions of the Chlorophenoxy Group
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOH (10%), H₂O, 100°C, 6h | 4-Hydroxyphenoxy derivative | 75–85 | |
| NH₃ (excess), DMF, 120°C, 12h | 4-Aminophenoxy derivative | 60–70 |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Concentrated HCl (reflux, 8h) cleaves the amide bond, yielding 2-(4-chlorophenoxy)acetic acid and the corresponding aniline derivative .
- Basic Hydrolysis : NaOH (2M, ethanol/H₂O) produces the sodium salt of the carboxylic acid .
Key Mechanistic Insight :
The electron-withdrawing fluorine atom on the phenyl ring increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis .
Functionalization of the Quinazolinone Ring
The 2-methyl-4-oxoquinazolin-3(4H)-yl group participates in:
- Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid .
- Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the N-H position .
Table 2: Quinazolinone Ring Modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 4-Oxo-2-carboxyquinazolin-3(4H)-yl derivative | 50–60 |
| N-Alkylation | CH₃I, NaH, THF, 0°C → RT, 12h | 2-Methyl-3-(methyl)-4-oxoquinazoline | 70–80 |
Electrophilic Aromatic Substitution (EAS)
The fluorinated phenyl ring directs electrophiles to meta/para positions due to fluorine’s strong electron-withdrawing effect. Notable reactions include:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
- Sulfonation : Oleum (20% SO₃) yields sulfonic acid derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation. For example:
- Suzuki Coupling : Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces substituted aryl groups at the chlorophenoxy moiety .
Example Protocol :
- Dissolve compound (1 eq) and 4-methoxyphenylboronic acid (1.2 eq) in DME/H₂O (4:1).
- Add Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq).
- Reflux at 90°C for 12h → 4-Methoxyphenoxy derivative (Yield: 65–75%).
Stability and Degradation
- Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in cleavage of the acetamide bond, forming 2-(4-chlorophenoxy)acetic acid and 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline .
- Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl .
Synthetic Optimization Strategies
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell function.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Analysis :
- Quinazolinone vs. Pyrazolopyrimidinone: The quinazolinone in the target compound provides a planar, aromatic system favorable for π-π stacking in kinase active sites, while pyrazolopyrimidinones () offer a bulkier, fused-ring system that may affect binding kinetics .
- Sulfonyl vs. Phenoxy Linkers: Sulfonyl-containing analogs () exhibit higher polarity and metabolic resistance compared to the target’s phenoxy-acetamide linker, which balances lipophilicity and flexibility .
Substituent Effects on Bioactivity
Analysis :
- Fluorine vs. Trifluoromethyl : The 2-fluoro group in the target compound provides localized electronegativity without excessive steric bulk, whereas trifluoromethyl groups () offer stronger electron-withdrawing effects but may hinder target accessibility .
- Chlorophenoxy vs. Oxadiazole: The 4-chlorophenoxy group in the target compound prioritizes lipophilicity, while oxadiazole-containing analogs () enhance solubility and hydrogen-bonding capacity .
Analysis :
- Synthetic Complexity: The target compound’s quinazolinone core likely requires multi-step synthesis, including cyclocondensation for the heterocycle, whereas triazole derivatives () are synthesized via 1,3-dipolar cycloaddition .
- Melting Point Trends: Compounds with rigid aromatic cores (e.g., quinazolinone) typically exhibit higher melting points than those with flexible chains (e.g., allyl group in ) .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H18ClF N3O2
- Molecular Weight : 373.83 g/mol
The presence of functional groups such as the 4-chlorophenoxy and quinazolinone moieties suggests potential interactions with various biological targets, particularly in cancer therapy and neuropharmacology.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit several biological activities:
-
Anticancer Activity :
- Compounds with quinazolinone structures have been extensively studied for their anticancer properties. They often act as inhibitors of specific kinases involved in cell proliferation and survival pathways.
- A study demonstrated that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Acetylcholinesterase Inhibition :
- Antimicrobial Properties :
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Anticancer Assays : The compound showed a significant reduction in cell viability in human cancer cell lines (IC50 values ranging from 10 to 30 µM), indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotective Effects :
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide?
The synthesis typically involves multi-step protocols:
- Substitution reactions under alkaline conditions to introduce phenoxy or fluorophenyl groups (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives as precursors) .
- Reduction steps with iron powder under acidic conditions to convert nitro groups to amines .
- Condensation reactions with cyanoacetic acid or acetamide derivatives, facilitated by condensing agents like DCC (dicyclohexylcarbodiimide) .
- Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used, with reaction temperatures maintained between 60–100°C .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with attention to aromatic proton splitting patterns and fluorine coupling effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, halogen (Cl/F) positioning can be confirmed via crystal structure analysis .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What safety precautions are recommended when handling this compound?
- Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to potential toxicity of intermediates .
- In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Avoid exposure to strong acids/bases, as they may degrade the compound or release hazardous byproducts .
Advanced Research Questions
Q. How can conflicting NMR data between studies be resolved?
- Solvent effects : Differences in deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) can shift proton signals; cross-reference with published solvent-specific databases .
- Dynamic effects : Rotameric equilibria in amide bonds may cause splitting; variable-temperature NMR (VT-NMR) can stabilize conformers .
- Isotopic labeling : Use ¹⁹F NMR or 2D heteronuclear correlation (HSQC) to resolve overlapping signals in fluorinated regions .
Q. What strategies optimize the reduction of nitro intermediates during synthesis?
- Catalyst selection : Iron powder in HCl is cost-effective but may require post-reaction filtration to remove residual metal; alternatively, catalytic hydrogenation (Pd/C, H₂) offers cleaner yields .
- pH control : Maintain acidic conditions (pH 2–3) to prevent premature precipitation of intermediates .
- Temperature modulation : Gradual heating (40–60°C) minimizes side reactions like over-reduction .
Q. How does the quinazolinone core influence the compound’s reactivity in biological assays?
- The 4-oxoquinazolin-3(4H)-yl moiety enhances hydrogen-bonding interactions with enzyme active sites (e.g., kinase inhibitors) .
- Fluorine at the 2-position increases lipophilicity, improving blood-brain barrier permeability in neuroprotective studies .
- Structure-activity relationship (SAR) : Methyl substitution at the quinazolinone 2-position balances steric bulk and metabolic stability .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Laboratory simulations : Use OECD 301B guidelines to assess aerobic biodegradation in activated sludge .
- High-performance liquid chromatography (HPLC) : Monitor degradation products under UV/VIS detection; correlate with mass spectrometry for identification .
- Ecotoxicity assays : Evaluate effects on Daphnia magna or algae to determine LC₅₀ values .
Q. How can reaction yields be improved in multi-step syntheses?
- Stepwise purification : Isolate intermediates via column chromatography after each step to minimize carryover impurities .
- Microwave-assisted synthesis : Reduces reaction times for condensation steps (e.g., from 12 hours to 30 minutes) .
- Solvent optimization : Replace toluene with dioxane to enhance solubility of polar intermediates .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding affinities with proteins like EGFR or COX-2 .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Pharmacophore modeling : Align substituents (e.g., chloro, fluoro) with known bioactive motifs .
Data Contradiction and Optimization
Q. How to address discrepancies in reported melting points or spectral data?
- Purity assessment : Re-crystallize the compound from ethanol/water mixtures and compare with literature melting ranges .
- Inter-laboratory validation : Collaborate with independent labs to standardize analytical protocols (e.g., identical NMR operating frequencies) .
Q. What steps mitigate side reactions during acetamide condensation?
- Protecting groups : Temporarily block reactive amines with Boc (tert-butyloxycarbonyl) to prevent undesired nucleophilic attacks .
- Stoichiometric control : Use a 1.2:1 molar ratio of aniline to cyanoacetic acid to drive the reaction to completion .
Q. How to design stability studies under varying storage conditions?
- Forced degradation : Expose the compound to heat (40°C), light (UV lamp), and humidity (75% RH) for 4 weeks; analyze via HPLC for degradation peaks .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder under inert gas (N₂) .
Biological and Mechanistic Studies
Q. What assays evaluate the compound’s potential as a kinase inhibitor?
- In vitro kinase profiling : Use ADP-Glo™ assays to measure inhibition against a panel of 50+ kinases .
- Cell viability assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and quantify IC₅₀ via MTT or resazurin assays .
Q. How does the fluorophenoxy group influence metabolic stability?
- Cytochrome P450 (CYP) assays : Incubate with human liver microsomes to identify oxidative metabolites .
- Deuterium labeling : Replace hydrogen with deuterium at metabolically vulnerable sites to prolong half-life (deuterium isotope effect) .
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Rodent models : Administer intravenously/orally to Sprague-Dawley rats and measure plasma concentrations via LC-MS/MS .
- Tissue distribution : Use radiolabeled (¹⁴C) compound to track accumulation in organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
